Arsenazo I trihydrate
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Overview
Description
Arsenazo I trihydrate, also known as 2-[4,5-Dihydroxy-2,7-disulfo-3-naphthylazo]benzenearsonic acid trihydrate, is a chemical compound with the molecular formula C16H13AsN2O11S2·3H2O and a molecular weight of 602.38 g/mol . It is a dark red powder that is primarily used in biochemical research, particularly in proteomics .
Preparation Methods
The synthesis of Arsenazo I trihydrate involves the diazotization of 4,5-dihydroxy-2,7-disulfonic acid followed by coupling with benzenearsonic acid. The reaction conditions typically require an acidic environment and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Arsenazo I trihydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and various metal salts. The major products formed depend on the specific reaction conditions and the metal ions involved .
Scientific Research Applications
Arsenazo I trihydrate is widely used in scientific research due to its ability to form stable complexes with various metal ions. Some of its applications include:
Spectrophotometric Determination: It is used in the spectrophotometric determination of metal ions such as uranium, thorium, and rare earth elements.
Biochemical Research: It is employed in proteomics research to study protein interactions and functions.
Environmental Monitoring: The compound is used to detect and quantify metal ions in environmental samples, such as water and soil.
Medical Research:
Mechanism of Action
The mechanism of action of Arsenazo I trihydrate involves the formation of colored complexes with metal ions. The compound contains functional groups that can coordinate with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, allowing for the precise determination of metal ion concentrations in various samples .
Comparison with Similar Compounds
Arsenazo I trihydrate is part of a family of azo compounds that include Arsenazo III and other similar reagents. Compared to Arsenazo III, Arsenazo I forms less stable complexes with metal ions, making it less sensitive but still useful for certain applications . Other similar compounds include:
Arsenazo III: Known for its higher stability and sensitivity in forming complexes with metal ions.
Arsenazo II: An analog of Arsenazo I with similar properties but different stability and selectivity.
Chlorophosphonazo: Another azo compound used for the determination of metal ions.
This compound’s uniqueness lies in its specific applications and the types of metal ions it can detect, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C16H19AsN2O14S2 |
---|---|
Molecular Weight |
602.4 g/mol |
IUPAC Name |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid;trihydrate |
InChI |
InChI=1S/C16H13AsN2O11S2.3H2O/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);3*1H2 |
InChI Key |
JSLVFKOGGOXGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O.O.O.O |
Origin of Product |
United States |
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